molecular formula C19H12Cl2N8O9S2 B077290 Reactive Orange 14 CAS No. 12225-86-4

Reactive Orange 14

Cat. No.: B077290
CAS No.: 12225-86-4
M. Wt: 631.4 g/mol
InChI Key: IHRFTCGTRALYFG-UHFFFAOYSA-N
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Description

Reactive Orange 14 is an organic dye belonging to the class of reactive dyes. It is known for its brilliant orange color and is widely used in the textile industry for dyeing cotton and other cellulosic fibers. The chemical structure of this compound is 2-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid, and its chemical formula is C14H14N4O3S . This compound is soluble in water and some organic solvents, making it highly effective for various dyeing applications.

Mechanism of Action

Target of Action

Reactive Orange 14 (RO14) is a synthetic dye that belongs to the class of reactive dyes . The primary target of RO14 is the fabric or fiber it is applied to, particularly in the textile industry . It forms covalent bonds with the fabric, resulting in vibrant and long-lasting colors .

Mode of Action

RO14 interacts with its target (the fabric or fiber) by forming covalent bonds . This interaction is facilitated by the presence of an auxochrome group in the dye molecule, which binds to the fabric and fixes the color . The chromophore group in the dye molecule is responsible for the visual effect of color through electron excitation .

Biochemical Pathways

It’s known that reactive dyes like ro14 can generate reactive oxygen species (ros) in vivo . These ROS have roles in the development of certain human diseases while also performing physiological functions . They are counterbalanced by an antioxidant defense network, which functions to modulate ROS levels .

Pharmacokinetics

It’s known that the dye is water-soluble , which could influence its bioavailability and distribution.

Result of Action

The primary result of RO14’s action is the imparting of vibrant and long-lasting color to fabrics and fibers . On a molecular level, this involves the formation of covalent bonds between the dye molecule and the fabric . On a cellular level, the generation of ROS could potentially lead to oxidative stress and associated effects .

Action Environment

The action of RO14 can be influenced by various environmental factors. For instance, the pH, temperature, and salinity can affect the dye’s solubility and its ability to form covalent bonds with the fabric . Additionally, the presence of certain chemicals used in the textile dyeing process can impact the efficiency of RO14 .

Biochemical Analysis

Biochemical Properties

Reactive Orange 14 plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds . This compound can also modulate redox activities, which are key to many biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Orange 14 typically involves the diazotization of 4-amino-3-methylphenylamine followed by coupling with benzenesulfonic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and then gradually adding the coupling component to ensure a controlled reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the dye in its powdered form .

Chemical Reactions Analysis

Types of Reactions: Reactive Orange 14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Reactive Orange 14 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.

    Industry: Widely used in the textile industry for dyeing and printing applications.

Comparison with Similar Compounds

Uniqueness of Reactive Orange 14: this compound is unique due to its specific chemical structure, which provides a balance of reactivity and stability. Its ability to form strong covalent bonds with fibers makes it highly effective for textile applications. Additionally, its solubility in water and organic solvents enhances its versatility in various industrial processes .

This compound continues to be a valuable compound in both scientific research and industrial applications, offering unique properties that make it indispensable in many fields.

Properties

IUPAC Name

4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFTCGTRALYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N8O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101444
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12225-86-4
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12225-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reactive Orange 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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